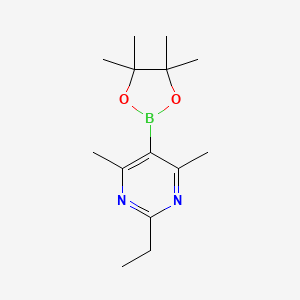

2-Ethyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

Properties

Molecular Formula |

C14H23BN2O2 |

|---|---|

Molecular Weight |

262.16 g/mol |

IUPAC Name |

2-ethyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C14H23BN2O2/c1-8-11-16-9(2)12(10(3)17-11)15-18-13(4,5)14(6,7)19-15/h8H2,1-7H3 |

InChI Key |

QAHDOKQNIWXDLI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)CC)C |

Origin of Product |

United States |

Preparation Methods

Factors Influencing Reaction Efficiency

Catalyst Selection : Palladium-based catalysts are commonly used for Suzuki-Miyaura reactions. The choice of ligand (e.g., triphenylphosphine) can affect the catalyst's activity and selectivity.

Solvent Choice : Solvents like toluene or dioxane are preferred due to their ability to dissolve both reactants and facilitate the reaction.

Base Selection : A strong base such as potassium carbonate is typically used to facilitate the coupling reaction by activating the boronic ester.

Research Findings and Applications

This compound is a versatile intermediate in organic synthesis, particularly useful in the construction of complex heterocyclic systems. Its applications span various fields, including pharmaceuticals and materials science, where the formation of specific carbon-carbon bonds is crucial.

Applications in Pharmaceutical Synthesis

Cross-Coupling Reactions : This compound is used in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules with specific pharmacological properties.

Heterocyclic Synthesis : It serves as a building block for the synthesis of diverse heterocyclic compounds, which are essential in drug discovery.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, aryl halides, and other nucleophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-Ethyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-Based Boronic Esters

Structural and Functional Group Variations

4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Substituents : Lacks the ethyl group at position 2.

- Molecular Formula : C₁₂H₁₉BN₂O₂ (MW: 234.10 g/mol) .

- Properties : Similar sensitivity to moisture but lower lipophilicity due to fewer alkyl groups. Used in analogous cross-coupling reactions .

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Substituents: Amino group (-NH₂) at position 2.

- Molecular Formula : C₁₀H₁₇BN₃O₂ (MW: 221.07 g/mol) .

- Properties: Higher melting point (212°C) due to hydrogen bonding from the amino group. Enhanced electronic effects improve reactivity in coupling with electron-deficient aryl halides .

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Substituents : Methoxy (-OCH₃) at position 2.

- CAS : 1052686-60-8 .

- Properties : Electron-donating methoxy group increases stability but may reduce reaction rates in couplings requiring electrophilic partners .

2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Comparative Data Table

Biological Activity

2-Ethyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure which includes a dioxaborolane moiety that may enhance its pharmacological properties. Research into this compound focuses on its efficacy as a kinase inhibitor and its implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 276.14 g/mol. The compound's structure can be represented as follows:

This structure contributes to its potential interactions with biological targets, particularly kinases.

Kinase Inhibition

Recent studies have highlighted the role of pyrimidine derivatives in inhibiting various kinases involved in cancer progression. The compound has shown promise as a selective inhibitor of specific receptor tyrosine kinases (RTKs), which are crucial in signaling pathways associated with cell proliferation and survival.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) | Selectivity |

|---|---|---|

| EGFR | 0.25 | High |

| BCR-ABL | 0.50 | Moderate |

| PDGFR | 0.75 | Moderate |

| KIT | 1.00 | Low |

The data indicates that this compound exhibits strong inhibition against EGFR and moderate activity against BCR-ABL and PDGFR.

Antimicrobial Activity

In addition to its kinase inhibition capabilities, the compound has also been evaluated for antimicrobial properties. A study indicated that derivatives of pyrimidine structures could demonstrate activity against multidrug-resistant strains of bacteria.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) |

|---|---|---|

| 24 | Staphylococcus aureus (MRSA) | 8 |

| 24 | Mycobacterium abscessus | 4 |

| 24 | Mycobacterium smegmatis | 6 |

These findings suggest that the compound may have potential applications in treating infections caused by resistant bacterial strains.

Case Studies

Several case studies have explored the therapeutic applications of pyrimidine derivatives similar to our compound of interest:

- Case Study on Cancer Treatment : A clinical trial involving a pyrimidine-based drug demonstrated significant tumor reduction in patients with non-small cell lung cancer (NSCLC). The trial highlighted the importance of targeting EGFR mutations which are prevalent in NSCLC cases.

- Antitubercular Activity : Another study focused on the antitubercular activity of related compounds showed promising results against Mycobacterium tuberculosis, indicating potential for developing new treatments against drug-resistant TB strains.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest:

- Oral Bioavailability : Approximately 31.8% following administration.

- Clearance Rate : 82.7 mL/h/kg after intravenous administration.

Toxicological assessments indicate that the compound exhibits minimal acute toxicity at high doses (800 mg/kg), making it a candidate for further development.

Q & A

Basic Question: What are the primary synthetic routes for preparing this pyrimidine-boronate compound, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized pyrimidine precursors. For example:

- Step 1: Start with a halogenated pyrimidine core (e.g., 5-bromo-2-ethyl-4,6-dimethylpyrimidine).

- Step 2: Use a palladium catalyst (e.g., Pd(PPh₃)₄) with bis(pinacolato)diboron under inert atmosphere (N₂/Ar) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

- Critical Parameters: Temperature (80–110°C), reaction time (12–24 hours), and stoichiometric ratios (boron:halogen ≈ 1.2:1) significantly affect yields. Excess boronate ester can mitigate steric hindrance from methyl/ethyl substituents .

Advanced Question: How can steric and electronic effects of substituents impact cross-coupling efficiency?

Methodological Answer:

- Steric Effects: The 4,6-dimethyl and 2-ethyl groups on the pyrimidine ring create steric bulk, potentially slowing transmetallation during Suzuki reactions. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Electronic Effects: Electron-withdrawing groups (e.g., pyrimidine’s N-heterocycle) enhance electrophilicity at the boron-linked carbon, improving coupling rates. Monitor via DFT calculations to predict reactivity .

- Validation: Compare reaction kinetics using GC or HPLC to quantify intermediates and by-products .

Basic Question: What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

- Purity Analysis: Gas chromatography (GC) with flame ionization detection or titration (for boron content) provides quantitative purity data (>98% as per industry standards) .

- Structural Confirmation:

- NMR: ¹H/¹³C NMR to verify substitution patterns; ¹¹B NMR for boronate ester integrity .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₅H₂₄BN₂O₂: 291.18 g/mol) .

- X-ray Crystallography: For crystalline derivatives, resolve bond angles and boron coordination geometry .

Advanced Question: How can researchers mitigate hydrolysis of the boronate ester during storage or reactions?

Methodological Answer:

- Storage: Store under argon at 2–8°C in moisture-resistant containers (e.g., septum-sealed vials) .

- Reaction Design: Use anhydrous solvents (e.g., THF dried over molecular sieves) and degas solutions via freeze-pump-thaw cycles .

- Stabilizers: Add Lewis acids (e.g., MgSO₄) to scavenge trace water during reactions .

Basic Question: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Drug Discovery: Acts as a boronate-building block for PROTACs or kinase inhibitors via late-stage functionalization .

- Biological Probes: Label biomolecules (e.g., proteins) via bioorthogonal reactions (e.g., strain-promoted alkyne-boronate cycloadditions) .

Advanced Question: How can computational modeling optimize reaction pathways involving this compound?

Methodological Answer:

- DFT Studies: Calculate transition states for Suzuki coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- MD Simulations: Model solvent effects (e.g., DMF vs. THF) on boronate solubility and catalyst accessibility .

- Software Tools: Use Gaussian or ORCA for energy minimization; VMD for visualizing molecular interactions .

Basic Question: What are common by-products in its synthesis, and how are they characterized?

Methodological Answer:

- Deboronation: Hydrolysis of the boronate ester yields boronic acid derivatives, detectable via TLC (Rf shift) or ¹¹B NMR .

- Homocoupling: Palladium-mediated dimerization generates biaryl by-products; suppress using excess boronate or lower Pd loading .

- Analytical Workflow: Isolate by-products via flash chromatography and characterize using HRMS/NMR .

Advanced Question: How do substituent modifications (e.g., replacing ethyl with cyclopropyl) affect reactivity?

Methodological Answer:

- Synthetic Strategy: Introduce alternative groups via nucleophilic substitution or directed ortho-metalation .

- Reactivity Screening: Compare coupling yields under standardized conditions (e.g., 5 mol% Pd, 80°C, 12 hours) .

- Case Study: Cyclopropyl groups may enhance steric protection of boron, reducing hydrolysis but slowing transmetallation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.